2-((R)-3-Dimethylamino-piperidin-1-yl)-ethanol, with the chemical formula and CAS number 1354018-83-9, is classified as an organic compound. It features a piperidine ring substituted with a dimethylamino group and a hydroxyl group, which contributes to its potential biological activity. The molecular weight of this compound is approximately 172.27 g/mol .
The synthesis of 2-((R)-3-Dimethylamino-piperidin-1-yl)-ethanol can be achieved through various methods, primarily involving the reaction of piperidine derivatives with appropriate alkylating agents. One common approach involves the following steps:
For example, a study reported that a mixture of 1,2-diaminobenzene and 4-piperidinecarboxylic acid was refluxed for several hours, yielding the desired product after filtration and crystallization .
The molecular structure of 2-((R)-3-Dimethylamino-piperidin-1-yl)-ethanol can be described as follows:
The compound's stereochemistry is significant, as the (R) configuration at the chiral center affects its pharmacological activity. Detailed crystallographic data can provide insights into bond lengths and angles that are consistent with typical piperidine derivatives .
2-((R)-3-Dimethylamino-piperidin-1-yl)-ethanol participates in various chemical reactions, including:
These reactions are essential for developing derivatives that may exhibit enhanced biological activities or improved pharmacokinetic properties.
The mechanism of action for compounds like 2-((R)-3-Dimethylamino-piperidin-1-yl)-ethanol often involves interactions with neurotransmitter systems in the brain. Specifically:
Research into similar compounds has shown that modifications to the piperidine structure can significantly alter binding affinity and efficacy at various targets .
2-((R)-3-Dimethylamino-piperidin-1-yl)-ethanol has several scientific applications:
Piperidine alkaloids represent a structurally diverse class of nitrogen-containing heterocyclic compounds that serve as fundamental building blocks in pharmaceutical development. Characterized by a saturated six-membered ring with one nitrogen atom, the piperidine scaffold ranks among the most prevalent heterocycles in U.S. FDA-approved small-molecule drugs, constituting key structural elements in over twenty drug classes [1] [2]. The exceptional versatility of this scaffold stems from its stable chair conformation, ability to adopt multiple protonation states under physiological conditions, and capacity for diverse substitution patterns that modulate drug-receptor interactions. Piperidine derivatives exhibit broad bioactivity profiles, including antipsychotic (melperone), nootropic (donepezil), analgesic (fentanyl), and anticancer (tankyrase inhibitors) applications, underscoring their medicinal significance [2] [8]. The introduction of chiral centers within the piperidine ring further enhances stereochemical diversity, enabling precise three-dimensional positioning of pharmacophoric elements for target engagement.
Chiral piperidine scaffolds serve as three-dimensional templates for constructing stereochemically defined bioactive molecules with optimized target selectivity and reduced off-target effects. The strategic incorporation of asymmetric centers within the piperidine ring enables precise spatial control over substituent positioning, a critical factor in molecular recognition processes. Modern synthetic methodologies, including transition-metal-catalyzed C–H functionalization and asymmetric hydrogenation, facilitate efficient access to enantiopure piperidine building blocks for structure-activity relationship studies [1] [6]. These advancements have accelerated the development of pharmaceutical agents containing chiral piperidine cores, as evidenced by the clinical progression of compounds such as PBTZ169 (anti-tubercular) and tankyrase inhibitors (anti-cancer) [1] [8].
Table 1: Functionalization Patterns of Chiral Piperidine Scaffolds in Drug Discovery
Functionalization Position | Synthetic Methodology | Biological Significance | Example Compounds |
---|---|---|---|
C-2 (α to N) | Directed Ru-catalyzed C–H arylation [1] | Modulates base strength and H-bond acceptor capacity | Dexoxadrol (NMDA antagonist) [3] |
C-3 (β to N) | Transition-metal-free oxidative functionalization [1] | Controls ring conformation and vectorial orientation | Piperidine 241D (neurotransmission modulator) [1] |
C-4 (γ to N) | Visible-light-induced C(sp³)–H difunctionalization [1] | Establishes hydrophobic binding interactions | Sedamine (diamine oxidase inhibitor) [1] |
The synthetic flexibility of the piperidine scaffold enables comprehensive exploration of structure-activity relationships through systematic position-specific functionalization. Recent innovations in transition-metal-catalyzed C(sp³)–H activation permit direct functionalization at previously inaccessible positions without requiring pre-functionalized substrates [1]. For instance, Ru-catalyzed α-arylation of 1-(pyridin-2-yl)piperidines using phenylboronic esters enables efficient synthesis of α-arylated derivatives, while PIDA/I₂-mediated systems facilitate dual α- and β-functionalization of tertiary amines [1]. These methodologies provide pharmaceutical chemists with powerful tools for generating chemical diversity around the chiral piperidine core, accelerating lead optimization campaigns focused on target compounds such as 2-((R)-3-Dimethylamino-piperidin-1-yl)-ethanol.
The stereochemical configuration at chiral centers within piperidine derivatives exerts profound influences on pharmacokinetic profiles, target binding affinity, and metabolic stability. The (R)-configuration at the C-3 position of 2-((R)-3-Dimethylamino-piperidin-1-yl)-ethanol confers distinct three-dimensional spatial arrangements that determine molecular interactions with biological targets. Stereoselective synthesis of such chiral piperidines employs diverse strategies, including chiral pool approaches utilizing naturally occurring precursors (e.g., L-pipecolinic acid), asymmetric hydrogenation of pyridinium salts, and enzymatic resolutions [3] [6]. Studies on stereoisomeric piperidine derivatives consistently demonstrate significant potency differences between enantiomers, with eudysmic ratios (active/inactive isomer potency ratio) often exceeding 100-fold for neurological targets [7].
Table 2: Stereochemical Influence on Pharmacological Properties of Piperidine Derivatives
Stereochemical Feature | Pharmacological Impact | Synthetic Control Strategy | Experimental Evidence |
---|---|---|---|
C-3 Configuration (R vs S) | Differential binding to G-protein coupled receptors | Iridium(I)-catalyzed asymmetric hydrogenation [2] | 10-100 fold potency differences in receptor assays [7] |
Axial vs equatorial substituents | Metabolic stability and clearance rates | Diastereoselective reduction with Zn(BH₄)₂ [3] | Distinct CYP450 oxidation profiles [6] |
Ring conformation (chair vs boat) | Membrane permeability and bioavailability | Rh-catalyzed hydroformylation with stereodirecting groups [6] | Variable log P and PAMPA permeability [2] |
The synthesis of dexoxadrol and epidexoxadrol exemplifies the critical importance of stereochemistry in piperidine-based pharmaceuticals. These NMDA receptor antagonists, containing a chiral piperidine core, demonstrate significantly different biological activities based on their stereochemical configurations [3]. The synthetic approach to dexoxadrol involves dihydroxylation of a pipecolinic acid-derived olefin using the Upjohn method, where stereochemical control is achieved through Sharpless "binding pocket" effects using chiral ligands (DHQ)₂PYR and (DHQD)₂PYR [3]. Similarly, the synthesis of conhydrine and lentiginosine from chiral piperidine precursors demonstrates how stereochemical integrity is maintained throughout multi-step synthetic sequences to yield biologically active enantiopure products [3]. These cases underscore that the stereochemical configuration of 2-((R)-3-Dimethylamino-piperidin-1-yl)-ethanol must be rigorously controlled to ensure optimal interaction with its biological targets.
The structural architecture of piperidine alkaloids incorporates key pharmacophoric elements that enable interactions with diverse biological targets. The tertiary amine nitrogen in piperidine derivatives serves as a hydrogen bond acceptor and protonation site under physiological pH, facilitating ionic interactions with biological macromolecules. The ethanol moiety in 2-((R)-3-Dimethylamino-piperidin-1-yl)-ethanol provides a terminal hydroxyl group capable of forming hydrogen bond networks and serving as a synthetic handle for further derivatization. These structural features are observed in numerous bioactive piperidine-containing compounds, including the tankyrase inhibitor clinical candidate (2-(4-(4-fluorobenzoyl)piperidin-1-yl)-N-((4-oxo-4,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-2-yl)methyl)acetamide), which employs the piperidine nitrogen for critical hydrogen bonding interactions with the target enzyme [8].
Table 3: Recurrent Structural Motifs in Bioactive Piperidine Derivatives
Structural Motif | Representative Bioactive Compound | Target Interaction | Synthetic Approach |
---|---|---|---|
N-Ethanolamine side chain | 2-((R)-3-Dimethylamino-piperidin-1-yl)-ethanol | H-bond donation to biological targets | Reductive amination or nucleophilic substitution [7] |
3-Dialkylamino group | Prosopinine (muscarinic antagonist) | Modulation of basicity and membrane permeability | Transition-metal-catalyzed amination [1] |
Benzoylpiperidine core | Tankyrase inhibitors [8] | π-Stacking interactions in enzyme binding pocket | Friedel-Crafts acylation or Suzuki coupling [8] |
The ethanolamine side chain represents a particularly versatile structural motif that enhances water solubility and provides a terminal functional group for molecular interactions. This structural element serves as a spacer that projects the piperidine nitrogen into optimal positioning within enzyme binding pockets or receptor sites. In the patented tankyrase inhibitors, structural variations at the piperidine C-4 position with carbonyl-containing groups significantly modulate potency, demonstrating how specific substituents on the piperidine ring influence target engagement [8]. Similarly, the presence of a 3-dimethylamino group in the piperidine ring influences the basicity of the nitrogen atom and creates a steric environment that shapes molecular recognition properties. These structural motifs collectively contribute to the pharmacological profile of piperidine-containing bioactive molecules, including 2-((R)-3-Dimethylamino-piperidin-1-yl)-ethanol, positioning them as valuable scaffolds for therapeutic development.
CAS No.: 10102-03-1
CAS No.: 10101-88-9
CAS No.: 2208-40-4
CAS No.: 687-50-3
CAS No.: 30962-16-4